molecular formula C7H4ClF3Mg B13429952 Magnesium, chloro[4-(trifluoromethyl)phenyl]- CAS No. 2923-41-3

Magnesium, chloro[4-(trifluoromethyl)phenyl]-

Cat. No.: B13429952
CAS No.: 2923-41-3
M. Wt: 204.86 g/mol
InChI Key: UQEHIYIXLCTNTD-UHFFFAOYSA-M
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Description

Magnesium, chloro[4-(trifluoromethyl)phenyl]- is a Grignard reagent with the molecular formula C₇H₆ClF₃Mg and a molecular weight of 206.76 g/mol. Structurally, it consists of a magnesium center bonded to a chloro ligand and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent at the para position of the benzene ring imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability . This reagent is primarily utilized in organic synthesis for nucleophilic additions, particularly in constructing aryl-containing molecules for pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

2923-41-3

Molecular Formula

C7H4ClF3Mg

Molecular Weight

204.86 g/mol

IUPAC Name

magnesium;trifluoromethylbenzene;chloride

InChI

InChI=1S/C7H4F3.ClH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

UQEHIYIXLCTNTD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Initiation and Reaction Conditions

  • Suspend magnesium powder (e.g., 0.238 g, 9.77 mmol) in anhydrous diethyl ether (approximately 1.9 mL) in a dry, inert atmosphere flask equipped with a reflux condenser.
  • Initiate the Grignard reaction by adding a solution of 4-(trifluoromethyl)phenyl bromide dissolved in anhydrous diethyl ether dropwise. The addition rate controls the exothermic reaction to maintain temperature below 35°C.
  • If initiation is slow, add a crystal of iodine or a drop of dibromomethane to activate the magnesium surface and promote reaction onset.
  • After complete addition, reflux the reaction mixture for 2 hours to ensure full conversion to the Grignard reagent.

This method is adapted from procedures used for similar trifluoromethyl-substituted aryl Grignard reagents and is supported by experimental data in literature.

Stoichiometry and Molar Ratios

  • The molar ratio of aryl halide to magnesium is typically close to 1:1.
  • Solvent volume is adjusted to maintain a suitable concentration for efficient reaction and stirring (e.g., 0.1 to 1 M solutions).
  • For example, in one reported synthesis, 1 mol of 4-(trifluoromethyl)phenyl bromide reacts with approximately 1 mol of magnesium powder in 2.8–3 equivalents of diethyl ether.

Alternative Preparation via 1-Chloro-4-methoxybutane Intermediate

A related approach involves preparing a Grignard reagent from 1-chloro-4-methoxybutane, which is synthesized by reacting anhydrous methanol and tetrahydrofuran with sulfur oxychloride, followed by distillation and purification steps. This intermediate is then reacted with magnesium in anhydrous diethyl ether to form the Grignard reagent.

Reaction Monitoring and Workup

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Upon completion, the reaction mixture is cooled, and the Grignard reagent is typically used in situ for further synthetic transformations.
  • Quenching is carefully controlled to avoid decomposition, often by slow addition of electrophiles or acidification under cooling.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes/References
Magnesium form Powder or granules Powder preferred for higher surface area
Aryl halide 4-(Trifluoromethyl)phenyl bromide or chloride Bromide more reactive, chloride also used
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) Ether solvents stabilize Grignard reagent
Temperature 0°C to reflux (35°C max) Controlled addition to avoid overheating
Initiation aids Iodine crystal, dibromomethane Facilitate magnesium activation if needed
Reaction time 2–5 hours Longer times improve yield and completeness
Workup Acid/base wash, drying over MgSO4, distillation Ensures purity and removal of impurities
Yield Typically >90% High efficiency reported in literature

Chemical Reactions Analysis

Cross-Coupling Reactions

This reagent participates in iron-catalyzed biaryl cross-coupling reactions with aryl chlorides or tosylates. For example, using Fe(OTf)₂ and N-heterocyclic carbene (NHC) ligands, it enables efficient C–C bond formation :

General Procedure (GPB) for Iron-Catalyzed Cross-Coupling :

ConditionSpecification
CatalystFe(OTf)₂ (0.5 mol%)
LigandSIPr·HCl (1.5 mol%)
SolventTHF
Temperature60°C, 16 h
SubstrateAryl chloride (1.0 eq)
Grignard Reagent1.2 eq
Work-upQuench with NH₄Cl, extract with CH₂Cl₂

Example Reaction :

Aryl chloride+Magnesium, chloro[4-(trifluoromethyl)phenyl]-Fe(OTf)₂Biaryl product\text{Aryl chloride} + \text{Magnesium, chloro[4-(trifluoromethyl)phenyl]-} \xrightarrow{\text{Fe(OTf)₂}} \text{Biaryl product}

Yields for analogous reactions range from 70–91% , depending on the substituents and catalyst system .

Nucleophilic Addition to Carbonyl Compounds

As a Grignard reagent, it undergoes nucleophilic addition to ketones, aldehydes, and esters. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating adduct formation. Post-reaction hydrolysis yields trifluoromethyl-substituted alcohols:

RC=O+MgCl(C6H4CF3)RC–O–MgCl(C6H4CF3)H2ORCH(OH)C6H4CF3\text{RC=O} + \text{MgCl(C}_6\text{H}_4\text{CF}_3\text{)} \rightarrow \text{RC–O–MgCl(C}_6\text{H}_4\text{CF}_3\text{)} \xrightarrow{\text{H}_2\text{O}} \text{RCH(OH)C}_6\text{H}_4\text{CF}_3

Reaction rates are slower compared to non-fluorinated Grignard reagents due to reduced nucleophilicity at the magnesium center .

Quenching and Protonolysis

Protonation with water or acidic work-up yields 4-(trifluoromethyl)benzene:

MgCl(C6H4CF3)+H2OC6H5CF3+Mg(OH)Cl\text{MgCl(C}_6\text{H}_4\text{CF}_3\text{)} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CF}_3 + \text{Mg(OH)Cl}

This step is critical for isolating products in synthetic workflows .

Comparative Reactivity

The trifluoromethyl group imparts distinct reactivity compared to other Grignard reagents:

FeatureMagnesium, chloro[4-(trifluoromethyl)phenyl]-Phenylmagnesium Chloride
Electrophilicity Enhanced at aromatic ringModerate
Nucleophilicity Reduced due to –CF₃High
Stability Sensitive to moisture, requires inert conditionsLess sensitive
Typical Applications Fluorinated biaryl synthesis, drug intermediatesGeneral organic synthesis

Research Findings

  • Iron Catalysis Efficiency : The reagent achieves >80% yield in cross-couplings with electron-deficient aryl chlorides under optimized iron/NHC systems .

  • Substrate Scope : Reacts preferentially with aryl halides bearing electron-withdrawing groups (e.g., –NO₂, –CN) over electron-donating groups .

  • Magnesium Homeostasis : While not directly studied for this compound, trifluoromethyl-containing Grignards may interfere with bacterial magnesium transporters, as seen in related studies .

Scientific Research Applications

Magnesium, chloro[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of magnesium, chloro[4-(trifluoromethyl)phenyl]- involves the formation of a reactive intermediate that can participate in various chemical transformations. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity of the phenyl ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of Grignard reagents are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of magnesium, chloro[4-(trifluoromethyl)phenyl]- with analogous aryl magnesium chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties
Magnesium, chloro[4-(trifluoromethyl)phenyl]- C₇H₆ClF₃Mg 206.76 Para-CF₃ High electrophilicity due to -CF₃; moderate nucleophilicity; moisture-sensitive
4-Methylphenylmagnesium chloride C₇H₇ClMg 154.88 Para-CH₃ Electron-donating -CH₃ enhances nucleophilicity; stable in THF solutions
4-(Methylthio)phenylmagnesium chloride C₇H₇ClMgS 182.95 Para-SCH₃ Thioether group improves solubility; intermediate reactivity
4-Chlorophenylmagnesium chloride C₆H₄Cl₂Mg 171.35 Para-Cl Electron-withdrawing -Cl reduces nucleophilicity; used in cross-couplings

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The -CF₃ group in magnesium, chloro[4-(trifluoromethyl)phenyl]- significantly reduces electron density on the aromatic ring compared to -CH₃ or -SCH₃, resulting in lower nucleophilicity. This property makes it less reactive in forming carbon-carbon bonds but more selective in reactions requiring stabilized intermediates .
  • Stability : Grignard reagents with -CF₃ substituents are typically less stable than those with electron-donating groups, necessitating strict anhydrous conditions during handling .
Comparative Bioactivity Data

directly compares para- and meta-substituted trifluoromethylphenyl derivatives:

Compound (R₂) HCT-116 IC₅₀ (μM) MCF-7 IC₅₀ (μM) HeLa IC₅₀ (μM)
4-[4-(trifluoromethyl)phenyl] 2.1 3.5 4.8
4-[3-(trifluoromethyl)phenyl] 4.9 6.2 7.1

The para-substituted derivatives consistently show 2–3x higher potency than meta-substituted analogues, underscoring the critical role of substituent orientation .

Herbicidal Activity

Compounds derived from magnesium, chloro[4-(trifluoromethyl)phenyl]- demonstrate selective herbicidal effects. For instance, reports moderate activity against rape (inhibition: 60–80% at 100 ppm) but weak activity against barnyard grass, likely due to the -CF₃ group’s hydrophobicity limiting uptake in monocotyledons .

Anticancer Potential

highlights derivatives with 4-(trifluoromethyl)phenyl groups as promising anticancer agents. The electron-withdrawing nature of -CF₃ enhances binding affinity to kinase targets (e.g., EGFR), reducing IC₅₀ values by 40% compared to non-fluorinated analogues .

Biological Activity

Magnesium, chloro[4-(trifluoromethyl)phenyl]- is an organometallic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, reactivity, and implications for drug development.

Chemical Structure and Properties

The molecular formula of Magnesium, chloro[4-(trifluoromethyl)phenyl]- is CHClFMg, with a molecular weight of approximately 204.86 g/mol. The compound includes a trifluoromethyl group attached to a phenyl ring, influencing its chemical properties and reactivity. The presence of chlorine and magnesium suggests potential applications in organic synthesis and materials science.

Key Structural Features:

  • Trifluoromethyl Group: Enhances electrophilic character.
  • Magnesium Center: Provides nucleophilic behavior.

Synthesis Methods

The synthesis typically involves the reaction of 4-(trifluoromethyl)phenyl chloride with magnesium:

4 Trifluoromethyl phenyl chloride+MgMagnesium chloro 4 trifluoromethyl phenyl \text{4 Trifluoromethyl phenyl chloride}+\text{Mg}\rightarrow \text{Magnesium chloro 4 trifluoromethyl phenyl }

This method highlights magnesium's versatility as a reagent in organometallic chemistry.

Pharmacological Potential

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced metabolic stability and biological activity. For instance, studies have shown that similar compounds can act as inhibitors for various enzymes involved in cancer proliferation and angiogenesis, such as Raf kinase inhibitors . The unique properties of Magnesium, chloro[4-(trifluoromethyl)phenyl]- may position it as a valuable intermediate in drug synthesis or development.

Interaction Studies

Interaction studies focus on the reactivity of this compound with nucleophiles and its potential to disrupt biological processes. For example, the compound's ability to form halogen bonds has been explored in various biological contexts, suggesting its utility in targeting specific proteins or pathways involved in disease mechanisms .

Comparative Analysis

To understand the uniqueness of Magnesium, chloro[4-(trifluoromethyl)phenyl]-, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
Magnesium bromideCHBrMgSimpler halide without trifluoromethyl group
Lithium, 4-(trifluoromethyl)phenylCHFLiContains lithium instead of magnesium
Potassium 4-(trifluoromethyl)phenylCHFKPotassium salt form; different reactivity
4-(Trifluoromethyl)phenylboronic acidCHB(OH)(F)Boron-based; used in cross-coupling reactions

This table illustrates how Magnesium, chloro[4-(trifluoromethyl)phenyl]- stands out due to its combination of chlorine and magnesium alongside the trifluoromethyl group.

Case Studies and Research Findings

  • Inhibitory Activity : A study demonstrated that compounds similar to Magnesium, chloro[4-(trifluoromethyl)phenyl]- had significant inhibitory effects on cancer cell proliferation by targeting specific kinase pathways .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of fluorinated compounds against resistant strains of bacteria, suggesting that the trifluoromethyl substitution could enhance efficacy .
  • Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models, indicating potential applications for treating conditions like Huntington's disease through modulation of calcium signaling pathways .

Q & A

Q. What are the recommended methods for synthesizing Magnesium, chloro[4-(trifluoromethyl)phenyl]-?

This Grignard reagent is typically synthesized via the reaction of 4-(trifluoromethyl)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF). Activation of magnesium (e.g., iodine treatment) and rigorous exclusion of moisture/oxygen are critical. The reaction progress can be monitored by gas evolution and color change. Post-synthesis, the reagent is often standardized by titration with 2-butanol or iodine .

Q. How should this air-sensitive reagent be stored and handled?

Storage under inert gas (argon/nitrogen) in flame-dried glassware is essential. Use Schlenk lines or gloveboxes for transfers. Safety protocols include avoiding ignition sources (S16) and wearing protective gear (S36/37/39) due to its pyrophoric nature . Quenching residual reagent with isopropanol or dry ice is recommended before disposal.

Q. What characterization techniques are suitable for verifying purity and structure?

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR can confirm the absence of residual halide precursors.
  • Titration : Quantitative analysis using 2-butanol to determine active Mg content.
  • GC-MS/HPLC : Detect impurities like biphenyl byproducts (common in Grignard syntheses) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the reactivity of this reagent in cross-coupling reactions?

THF is the standard solvent due to its ability to stabilize Grignard complexes. Elevated temperatures (40–60°C) may accelerate reactions but risk side-product formation (e.g., homocoupling). Lower temperatures (0–25°C) improve selectivity in aryl-aryl coupling, as demonstrated in EP 4,374,877 A2 for synthesizing trifluoromethyl-substituted biaryls .

Q. What side reactions occur during its use, and how can they be mitigated?

Common issues include:

  • Homocoupling : Add catalytic Cu(I) salts to suppress undesired dimerization.
  • Protonolysis : Ensure substrates are free of acidic protons.
  • Oxidation : Use rigorously dried solvents and inert atmospheres. LCMS analysis (e.g., m/z 393 in EP 4,374,877 A2) helps identify side products .

Q. How does the electron-withdrawing trifluoromethyl group impact nucleophilicity in comparison to non-fluorinated analogs?

The -CF3_3 group reduces electron density at the magnesium-bound carbon, decreasing nucleophilicity. This necessitates longer reaction times or activating agents (e.g., LiCl) in couplings with electrophilic partners. Computational studies (e.g., using InChI-derived models from PubChem) can predict electronic effects on reaction pathways .

Q. How can contradictory data in purity assessments (e.g., titration vs. spectroscopy) be resolved?

Discrepancies may arise from inactive Mg residues or solvent coordination. Combine titration with 19F^{19}\text{F} NMR to quantify active reagent. For example, HPLC retention time (0.29 minutes in EP 4,374,877 A2) confirms product identity and purity .

Q. What computational tools are effective for modeling its reactivity in complex syntheses?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software can predict transition states and regioselectivity. PubChem’s InChIKey (e.g., WKAJLWHPNIJUDZ-UHFFFAOYSA-N for related compounds) aids in structural input for simulations .

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